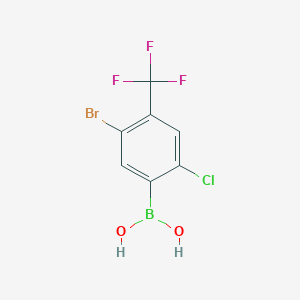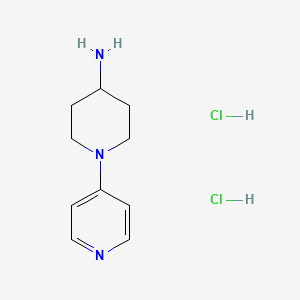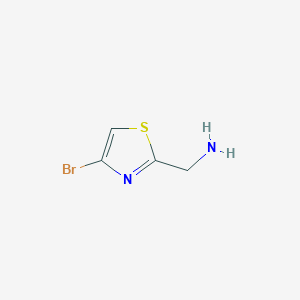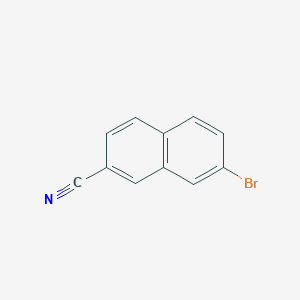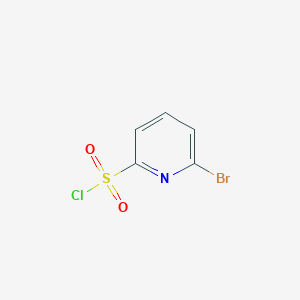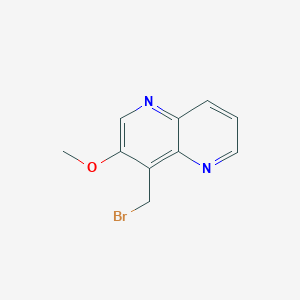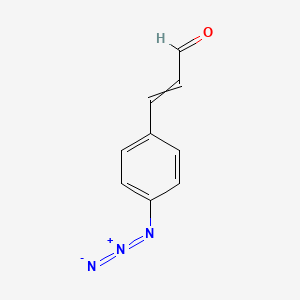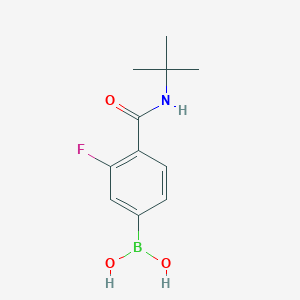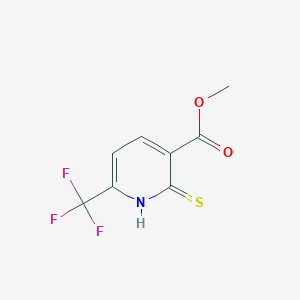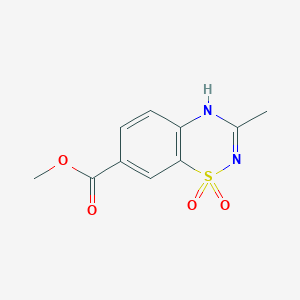
Methyl-3-methyl-1,1-dioxo-4H-1$L^{6}$,2,4-benzothiadiazin-7-carboxylat
Übersicht
Beschreibung
Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of benzothiadiazine derivatives allows for various functional groups to be attached, enhancing their biological activity .
Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Aktivität
Verbindungen aus dieser Familie wurden auf ihre antibakterielle und antimykotische Wirkung untersucht. Viele zeigten moderate bis gute Aktivitäten gegen verschiedene Mikroben .
Aldose-Reduktase-Hemmung
Diese Verbindungen wurden als Aldose-Reduktase-Hemmer entwickelt. Dieses Enzym spielt eine Rolle bei diabetischen Komplikationen, daher können Inhibitoren eine bedeutende Rolle bei der Behandlung diabetesbedingter Probleme spielen .
KATP-Kanal-Aktivierung
Einige Benzothiadiazin-Derivate wirken als KATP-Kanal-Aktivatoren und beeinflussen das endokrine Gewebe der Bauchspeicheldrüse und das glatte Muskelgewebe der Gefäße. Dies kann die Insulinausschüttung beeinflussen und hat Auswirkungen auf die Behandlung von Diabetes .
Behandlung des Herz-Kreislauf-Systems
In ähnlicher Weise könnten diese Verbindungen Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit dem Herz-Kreislauf-System haben, was auf eine mögliche Rolle bei der Behandlung von Herzerkrankungen oder Bluthochdruck hinweist .
Antimykotische Mittel
Benzothiadiazin-Derivate wurden gegen verschiedene phytopathogene Pilze entwickelt und getestet. Einige Verbindungen zeigten eine erhebliche und breitgefächerte antimykotische Aktivität, die in der Landwirtschaft oder Medizin nützlich sein könnte .
Wirkmechanismus
Target of Action
Methyl 3-methyl-1,1-dioxo-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class . Compounds of this class have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for the activity .
Biochemical Pathways
Compounds of the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to act as katp channel activators , which suggests that they may affect insulin release and other related metabolic pathways.
Result of Action
Compounds of the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate typically involves the cyclization of appropriate sulfonamide precursors. One common method includes the reaction of 2-aminobenzenesulfonamide with methyl acetoacetate under acidic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiadiazine ring.
Industrial Production Methods
Industrial production of benzothiadiazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly used
Eigenschaften
IUPAC Name |
methyl 3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-6-11-8-4-3-7(10(13)16-2)5-9(8)17(14,15)12-6/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTJOBKBXROCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


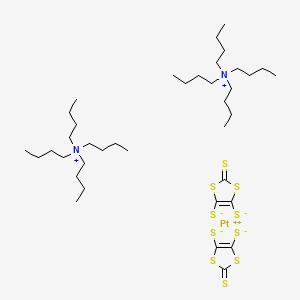

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1521934.png)


